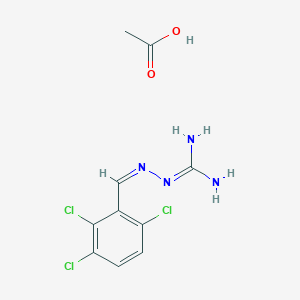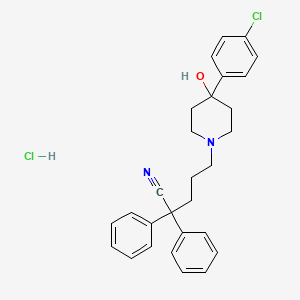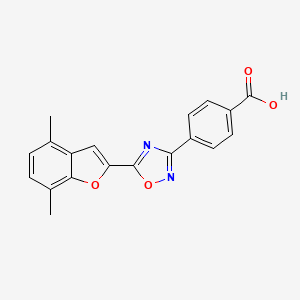
Chloroguanabenz acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroguanabenz acetate is an antiprion agent. It is derived from the α2-adrenergic receptor agonist guanabenz. Chloroguanabenz reduces the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in an HEK293T cellular model of Huntington’s disease.
Scientific Research Applications
Biological Impact and Toxicity Studies
- Chloroguanabenz acetate and its derivatives, like chlorpyrifos and cypermethrin, have been the subject of studies evaluating their neurotoxic effects. For instance, a study evaluating the neurotoxic effect of dermally-applied chlorpyrifos and cypermethrin in rats found significant inhibition of cholinesterase and acetylcholinesterase activity, along with pycnosis of brain neurocytes (Latuszyńska et al., 2001).
Environmental Impact and Exposure Analysis
- Acetochlor, a related compound, has been extensively studied for its environmental impact and human exposure. A study on the effects of acetochlor on bighead carp indicated oxidative stress, reduced tissue proteins, and genotoxicity, suggesting a harmful impact on aquatic life (Mahmood et al., 2022).
- Another significant study focused on the association between acetochlor use and cancer incidence among licensed pesticide applicators, providing crucial insights into its potential carcinogenic effects (Lerro et al., 2015).
Pharmacological Applications and Studies
- In the realm of pharmacology and dental applications, studies have investigated compounds like chlorhexidine acetate. For instance, research demonstrated the efficacy of chlorhexidine acetate/xylitol chewing gum in significantly reducing dental plaque formation, highlighting its potential in oral hygiene (Simons et al., 2001).
Miscellaneous Studies
- Various studies have explored the effects of different chloro-acetate compounds on health, like the one reviewing the biological properties of chlorogenic acid, which, despite not being Chloroguanabenz acetate, shares a part of its nomenclature and offers insights into the biological activity of chloro-acetate compounds (Tajik et al., 2017).
properties
Molecular Formula |
C10H11Cl3N4O2 |
|---|---|
Molecular Weight |
325.57 |
IUPAC Name |
acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
InChI Key |
GKLCICRSHLCLBI-UFJIHACCSA-N |
SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chloroguanabenz acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)
![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)
